2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(furan-2-ylmethyl)acetamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyridazinone core, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. The process often begins with the formation of the piperazine ring, followed by the introduction of the chlorophenyl group. The pyridazinone core is then synthesized through a series of cyclization reactions. Finally, the furan moiety is attached via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs with different pharmacological profiles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- N-acetyl-L-tryptophan
Uniqueness
Compared to similar compounds, 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(furan-2-ylmethyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H22ClN5O3 |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H22ClN5O3/c22-16-3-1-4-17(13-16)25-8-10-26(11-9-25)19-6-7-21(29)27(24-19)15-20(28)23-14-18-5-2-12-30-18/h1-7,12-13H,8-11,14-15H2,(H,23,28) |
InChI Key |
VSIXWOVNWPNCFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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